1-(4-Fluorophenyl)piperazine hydrochloride basic properties
1-(4-Fluorophenyl)piperazine hydrochloride basic properties
An In-depth Technical Guide to the Core Properties of 1-(4-Fluorophenyl)piperazine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of 1-(4-Fluorophenyl)piperazine hydrochloride, a pivotal chemical entity in modern pharmacology and drug development. Moving beyond a simple data sheet, this document elucidates the fundamental physicochemical properties, synthesis methodologies, pharmacological activities, and analytical protocols associated with this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causal relationships behind experimental choices. The guide emphasizes self-validating protocols and is grounded in authoritative references to ensure scientific integrity and practical applicability.
Introduction: A Molecule of Dual Significance
1-(4-Fluorophenyl)piperazine (pFPP) is a substituted phenylpiperazine that holds a unique position in neuropharmacology. It was first identified as a primary metabolite of the sedative and hypnotic drug Niaprazine, where it contributes to the parent drug's overall pharmacological profile.[1][2][3] However, its significance has expanded far beyond this metabolic role. The pFPP scaffold is a cornerstone in the development of novel central nervous system (CNS) agents, primarily due to its interaction with serotonergic pathways.[1] It has also emerged as a research chemical and, in some contexts, a designer drug, making its accurate identification and characterization critical for both therapeutic development and forensic analysis.[3][4]
This guide delves into the core characteristics of its hydrochloride salt, the form most commonly utilized in research settings for its improved stability and solubility.[5] We will explore its synthesis, the nuances of its interaction with serotonin receptors, validated methods for its analysis, and its applications as a molecular scaffold.
Physicochemical Characterization
A precise understanding of a compound's physical and chemical properties is the bedrock of all subsequent experimental work, from dose formulation to analytical method development.
Identity and Nomenclature
The nomenclature surrounding this compound can be ambiguous; it is crucial to distinguish between the free base and its hydrochloride salt forms, which possess different CAS numbers and molecular weights. The hydrochloride salt is often available as a dihydrochloride.[6][7]
| Identifier | Value | Source(s) |
| IUPAC Name | 1-(4-fluorophenyl)piperazine;dihydrochloride | [7] |
| Synonyms | 4-FPP, pFPP, para-Fluorophenylpiperazine Dihydrochloride | [3][6] |
| CAS Number | 2252-63-3 (Free Base) | [8][9] |
| CAS Number | 64090-19-3 (Dihydrochloride) | [6][10][11] |
| Molecular Formula | C₁₀H₁₃FN₂ (Free Base) | [8] |
| Molecular Formula | C₁₀H₁₅Cl₂FN₂ (Dihydrochloride) | [12] |
| Molecular Weight | 180.22 g/mol (Free Base) | [13] |
| Molecular Weight | 253.14 g/mol (Dihydrochloride) | [6][12] |
Core Properties
The hydrochloride salt form enhances the aqueous solubility of the parent compound, a critical factor for in-vitro pharmacological assays and formulation.
| Property | Value | Rationale and Remarks | Source(s) |
| Appearance | White to off-white crystalline solid | The crystalline nature is indicative of a pure salt form, suitable for analytical standards. | [5][6] |
| Melting Point | Approx. 280 - 285 °C | High melting point is characteristic of an ionic salt. Note: The free base has a much lower melting point of 30-33 °C. | [5][9] |
| Solubility | Soluble in water, ethanol, DMSO (10 mg/mL), PBS (pH 7.2, 10 mg/mL) | The hydrochloride salt protonates the piperazine nitrogens, rendering the molecule polar and soluble in polar solvents. This is essential for preparing stock solutions for biological testing. | [5][6] |
| pH in Solution | Acidic in aqueous solution | The hydrochloride salt of a weak base (piperazine) will hydrolyze to produce an acidic solution. | [5] |
| pKa | 8.93 ± 0.10 (Predicted, for the free base) | This value corresponds to the protonated piperazine nitrogen, indicating it is a weak base. | [2] |
Spectral Data Analysis
Spectroscopic techniques provide an unassailable fingerprint for compound identity and purity.
-
¹H NMR: The proton NMR spectrum of the dihydrochloride salt will show characteristic signals for the aromatic protons on the fluorophenyl ring and the aliphatic protons of the piperazine ring. The integration of these signals should correspond to the number of protons in the structure.[14]
-
¹³C NMR: The carbon spectrum will display distinct peaks for the four unique carbons of the fluorophenyl ring (with C-F coupling) and the two unique carbons of the piperazine ring.[15]
-
Mass Spectrometry (MS): Under Electron Ionization (EI), the molecule often fragments within the piperazine ring. A key fragment corresponds to the loss of a C₂H₄N group. The molecular ion of the free base is observed at m/z 180.22.[13][16]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic stretches for N-H bonds (from the protonated amine salt), aromatic C-H, aliphatic C-H, and a strong C-F bond absorption.
Synthesis and Purification
The synthesis of pFPP is a standard procedure in medicinal chemistry, typically achieved via nucleophilic aromatic substitution or modern cross-coupling reactions. The subsequent conversion to the hydrochloride salt is critical for its practical application.
Microwave-Assisted Synthesis: A Rationale for Speed and Efficiency
Microwave-assisted organic synthesis has supplanted traditional reflux methods for synthesizing piperazine derivatives due to its dramatic reduction in reaction times and often improved yields.[1] The mechanism involves efficient dielectric heating of the polar solvent and reactants, leading to rapid thermal energy transfer.
Rationale for Experimental Choices:
-
Reactants: 4-Fluoroaniline and bis(2-chloroethyl)amine hydrochloride are used. The aniline provides the fluorophenyl moiety, while the bis(2-chloroethyl)amine cyclizes in situ to form the piperazine ring.
-
Solvent: Diethylene glycol monomethyl ether is an ideal solvent for microwave synthesis. Its high boiling point allows for elevated reaction temperatures under atmospheric pressure, and its high dielectric constant ensures efficient energy absorption from the microwave irradiation.[1]
-
Power & Time: An 800 W power setting for 3 minutes provides a rapid, high-energy pulse to overcome the activation energy of the reaction without causing significant decomposition.[1]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is a representative method and must be performed by qualified personnel with appropriate safety precautions.
-
Reaction Setup: In a microwave-safe reaction vessel, combine 4-fluoroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.1 equivalents).
-
Solvent Addition: Add diethylene glycol monomethyl ether as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at 800 W for 3 minutes.[1]
-
Work-up: After cooling, pour the reaction mixture into water and basify with a concentrated NaOH solution to deprotonate the product and any remaining starting amine.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography or distillation.
Salt Formation: Conversion to Dihydrochloride
-
Dissolution: Dissolve the purified 1-(4-fluorophenyl)piperazine free base in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The 1-(4-Fluorophenyl)piperazine dihydrochloride will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Caption: Microwave-assisted synthesis and purification workflow.
Pharmacological Profile
The primary pharmacological interest in pFPP lies in its activity as a serotonin (5-HT) receptor modulator. This activity underpins its potential use in psychiatric drug development and its effects as a psychoactive substance.
Mechanism of Action
pFPP's effects are predominantly derived from its function as a serotonin 1A (5-HT₁ₐ) receptor agonist.[3] Agonism at this receptor is associated with anxiolytic and antidepressant effects. It also displays affinity for the 5-HT₂ₐ and 5-HT₂C receptors.[3] Furthermore, it has been demonstrated to inhibit the reuptake of both serotonin and norepinephrine, which can potentiate the effects of these neurotransmitters in the synaptic cleft.[3] This multi-target profile makes it a valuable lead compound for developing more selective CNS agents.
Caption: Primary pharmacological targets of pFPP.
Analytical Methodologies
Robust and validated analytical methods are essential for quality control, metabolic studies, and forensic identification of pFPP. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose due to its high sensitivity and specificity.[17]
Protocol: GC-MS for Identification
This protocol provides a framework for the qualitative identification of pFPP in a seized material or research sample. The self-validating nature of this protocol comes from the combination of retention time matching and mass spectral library confirmation.
Rationale for Experimental Choices:
-
Extraction: A simple solvent extraction is sufficient for most solid samples. Methanol is a good general-purpose solvent for polar analytes like pFPP hydrochloride.
-
Column: An Equity-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column is chosen for its versatility and excellent separation of semi-polar compounds.
-
Temperature Program: A gradient temperature program is used to ensure that compounds with different volatilities are adequately separated and elute as sharp peaks. The program starts at a low temperature to trap the analytes, then ramps up to elute them in order of boiling point.[18]
-
MS Detection: Electron Ionization (EI) at 70eV is a standard, highly reproducible method that generates a characteristic fragmentation pattern, allowing for confident identification via spectral library matching.[17]
Step-by-Step GC-MS Workflow
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample material.
-
Dissolve in 1 mL of methanol.
-
Vortex thoroughly to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
Instrument Setup (Representative Parameters): [18]
-
GC System: Perkin Elmer Clarus 500 or equivalent.
-
Column: Supelco Equity-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector: 260 °C, Split ratio 20:1.
-
Carrier Gas: Helium at 1 mL/min.
-
Oven Program: Initial 60 °C (hold 1 min), ramp at 10 °C/min to 170 °C (hold 2 min), then ramp at 15 °C/min to 280 °C (hold 4 min).
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, 70eV (EI).
-
-
Data Acquisition: Inject 1 µL of the prepared sample. Acquire data in full scan mode (e.g., m/z 40-550).
-
Data Analysis:
-
Identify the chromatographic peak corresponding to pFPP based on its expected retention time.
-
Extract the mass spectrum for that peak.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST, Cayman Spectral Library) for confirmation. The fit quality should be >90% for a positive identification.[6]
-
Caption: General workflow for GC-MS identification of pFPP.
Applications in Research and Drug Development
The 1-(4-Fluorophenyl)piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous CNS-active compounds.
-
Scaffold for Novel Agents: It serves as a crucial building block for synthesizing more complex molecules targeting serotonin, dopamine, and other neurotransmitter systems. The fluorine atom can enhance metabolic stability and receptor binding affinity.[19]
-
Pharmacological Tool Compound: As a well-characterized serotonergic agent, pFPP is used in vitro and in vivo to probe the function of the serotonin system and to validate new biological assays.
-
Precursor for PET Radioligands: The structure is amenable to radiolabeling (e.g., with ¹⁸F), allowing for its use as a precursor in the synthesis of positron emission tomography (PET) tracers to visualize and quantify serotonin receptors in the brain.[1][20]
Safety, Handling, and Storage
Proper handling of 1-(4-Fluorophenyl)piperazine hydrochloride is imperative due to its toxicological properties.
Hazard Identification
Based on Globally Harmonized System (GHS) classifications, this compound presents several hazards:[10][21]
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.
Recommended Handling Practices
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side-shields.[22]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][23]
-
Accidental Release: In case of a spill, evacuate the area. Wear full PPE. Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[22][23]
Storage and Stability
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Store locked up.[22][23]
-
Stability: The compound is stable under recommended storage conditions.[10]
-
Incompatibilities: Avoid strong oxidizing agents.[10]
Conclusion
1-(4-Fluorophenyl)piperazine hydrochloride is more than a simple chemical intermediate; it is a pharmacologically significant molecule that continues to inform the development of next-generation CNS therapies. Its well-defined physicochemical properties, established synthesis routes, and distinct serotonergic activity make it an invaluable tool for researchers. A thorough understanding of its properties, handling requirements, and analytical signatures, as detailed in this guide, is essential for its safe and effective use in both academic and industrial research environments.
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